2-(Boc-amino)-2-(3-pyridinyl)acetic acid

Description

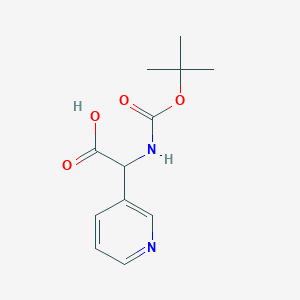

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXKLUQXXPIZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646956 | |

| Record name | [(tert-Butoxycarbonyl)amino](pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347187-29-5 | |

| Record name | [(tert-Butoxycarbonyl)amino](pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document outlines a common and effective synthetic pathway, detailing the experimental protocols and presenting key quantitative data.

Introduction

This compound, also known as N-Boc-3-pyridylglycine, is a non-proteinogenic amino acid derivative. The presence of the pyridine ring makes it an important structural motif in the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its selective deprotection during complex synthetic sequences, making it a versatile intermediate in the construction of peptidomimetics and other complex molecules.

Synthetic Pathway Overview

A prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the formation of the racemic α-amino acid, 2-amino-2-(3-pyridinyl)acetic acid (3-pyridylglycine), via the Strecker synthesis. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Below is a diagrammatic representation of the synthetic workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-(3-pyridinyl)acetic acid (Strecker Synthesis)

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[1][2] In this case, 3-pyridinecarboxaldehyde is converted to the corresponding α-amino nitrile, which is subsequently hydrolyzed to the desired amino acid.

Reaction Scheme:

Detailed Protocol:

-

Imine Formation and Cyanide Addition:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

3-Pyridinecarboxaldehyde (1.0 equivalent) is added to the ammonium chloride solution, followed by the addition of a solution of sodium cyanide (1.1 equivalents) in water.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-Amino Nitrile:

-

Once the formation of the α-amino nitrile is complete, the reaction mixture is acidified with concentrated hydrochloric acid.

-

The mixture is then heated to reflux for 4-8 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling to room temperature, the solution is neutralized with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

The precipitated 2-amino-2-(3-pyridinyl)acetic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of this compound (Boc Protection)

The protection of the amino group of 3-pyridylglycine is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4]

Reaction Scheme:

Detailed Protocol:

-

Dissolution and Basification:

-

2-Amino-2-(3-pyridinyl)acetic acid (1.0 equivalent) is suspended in a mixture of water and a suitable organic solvent such as dioxane or tetrahydrofuran (THF).

-

A base, such as sodium hydroxide or triethylamine (2.0-2.5 equivalents), is added to the suspension to deprotonate the amino group and facilitate its dissolution.

-

-

Addition of Boc Anhydride:

-

Di-tert-butyl dicarbonate (1.1-1.2 equivalents) is added to the reaction mixture, which is then stirred vigorously at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), the organic solvent is removed under reduced pressure.

-

The aqueous solution is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc anhydride and byproducts.

-

The aqueous layer is then acidified with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of 3-4, resulting in the precipitation of the N-Boc protected amino acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Key Reagents | Solvent System | Typical Yield (%) | Purity (%) |

| 1 | 3-Pyridinecarboxaldehyde | NH₄Cl, NaCN, HCl | Water | 60-75 | >95 |

| 2 | 2-Amino-2-(3-pyridinyl)acetic acid | (Boc)₂O, NaOH or TEA | Dioxane/Water or THF/Water | 85-95 | >97[5] |

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of functional group transformations, as illustrated in the workflow diagram. The Strecker synthesis provides a convergent approach to the α-amino acid core, while the subsequent Boc protection selectively masks the reactive amino group, preparing the molecule for further use in multi-step synthetic campaigns.

Caption: Logical relationships in the synthetic steps.

Conclusion

The synthesis of this compound via the Strecker synthesis followed by Boc protection is a robust and well-established method. This guide provides the necessary details for researchers and professionals in the field of drug development to successfully synthesize this important building block. The provided protocols and data serve as a foundation for the practical application of this synthetic route.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 5. This compound | 347187-29-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Boc-3-pyridyl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-3-pyridyl-acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 3-pyridylacetic acid, alongside predicted values and generalized experimental protocols. This information is crucial for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior in various experimental settings.

Physicochemical Properties

| Property | Boc-3-pyridyl-acetic acid (Predicted) | 3-Pyridylacetic acid (Experimental/Predicted) |

| Molecular Formula | C₁₂H₁₅NO₄ | C₇H₇NO₂ |

| Molecular Weight | 237.25 g/mol | 137.14 g/mol |

| Melting Point | Not available | 140 - 146 °C[1] |

| Boiling Point | 357.4 ± 15.0 °C | 301.6 ± 17.0 °C |

| pKa (Strongest Acidic) | 4.65 ± 0.10[2] | 3.61[3] |

| pKa (Strongest Basic) | Not available | 4.97[3] |

| Water Solubility | Not available | 58.3 g/L (Predicted)[3] |

| logP | Not available | -0.59 to 0.43 (Predicted)[3] |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of organic acids like Boc-3-pyridyl-acetic acid.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.

-

Digital Apparatus: The capillary tube is inserted into the designated slot in the heating block.

-

-

Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. A narrow melting range (0.5-2 °C) typically indicates a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed amount of the acidic compound is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility.

-

Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized base solution.

-

Titration: The base is added in small, known increments. After each addition, the solution is stirred until the pH reading stabilizes, and the pH and the total volume of base added are recorded.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid (pH = pKa).

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a series of vials containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvents).

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Apparatus:

-

Separatory funnel or vials

-

n-Octanol and water (or a suitable buffer)

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure (Shake-Flask Method):

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a pyridylacetic acid derivative, which is applicable to Boc-3-pyridyl-acetic acid.

Caption: General workflow for the synthesis and purification of Boc-3-pyridyl-acetic acid.

Metabolic Pathway of Nicotine to 3-Pyridylacetic Acid

While no specific signaling pathways involving Boc-3-pyridyl-acetic acid have been identified, its parent compound, 3-pyridylacetic acid, is a known metabolite of nicotine.[4][5][6][7] The following diagram illustrates a simplified metabolic pathway.

Caption: Simplified metabolic pathway of nicotine to 3-pyridylacetic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-N-Boc-3-pyrrolidineacetic acid price,buy (R)-N-Boc-3-pyrrolidineacetic acid - chemicalbook [m.chemicalbook.com]

- 3. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for 3-Pyridylacetic acid (HMDB0001538) [hmdb.ca]

- 5. Additional routes in the metabolism of nicotine to 3-pyridylacetate. The metabolism of dihydrometanicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian degradation of (-)-nicotine to 3-pyridylacetic acid and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: 2-(Boc-amino)-2-(3-pyridinyl)acetic acid

CAS Number: 347187-29-5

A Core Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of pharmacologically active compounds, with a particular focus on its role in the development of DP2 receptor antagonists.

Physicochemical and Spectroscopic Data

This compound is a chiral, non-proteinogenic α-amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes it a valuable reagent in peptide synthesis and medicinal chemistry, preventing unwanted side reactions while allowing for controlled coupling chemistries.[1] Its pyridinyl moiety introduces a key structural and functional element, contributing to the biological activity of the final compounds.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 347187-29-5 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-2-(pyridin-3-yl)acetic acid | [3] |

| Appearance | White to yellow solid | [3] |

| Purity | Typically ≥97% | [3][4] |

| Storage Temperature | 0-8 °C | [3] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Characteristic signals for the Boc group (singlet, ~1.4 ppm), the pyridinyl ring protons, and the α-proton. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carboxylic acid, the carbamate carbonyl, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pyridinyl ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), and aromatic C-H and C=C stretching from the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific peak lists and spectra are often available from commercial suppliers or in patent literature detailing the synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods common in amino acid chemistry. A general and widely applicable method involves the protection of the amino group of the parent amino acid, 2-amino-2-(3-pyridinyl)acetic acid, using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: Boc Protection of 2-amino-2-(3-pyridinyl)acetic acid

This protocol is a standard procedure for the N-Boc protection of amino acids.

Materials:

-

2-amino-2-(3-pyridinyl)acetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-2-(3-pyridinyl)acetic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and by-products.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by crystallization if necessary.

References

- 1. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-(Boc-amino)-2-(3-pyridinyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 2-(Boc-amino)-2-(3-pyridinyl)acetic acid (C₁₂H₁₆N₂O₄), a key building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Compound Overview

This compound is a protected amino acid derivative featuring a pyridine ring. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled peptide bond formation and other synthetic manipulations. Its structural features make it a valuable component in the synthesis of complex molecules with potential therapeutic applications.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable due to the compound's polarity, minimizing fragmentation and preserving the molecular ion.

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 253.1183 |

| [M+Na]⁺ | 275.1002 |

| [M-H]⁻ | 251.1037 |

| [M+NH₄]⁺ | 270.1448 |

| [M+K]⁺ | 291.0742 |

| [M+H-H₂O]⁺ | 235.1083 |

| [M+HCOO]⁻ | 297.1092 |

Data sourced from predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR spectra.

Table 2: Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (t-butyl) | ~1.4 | Singlet | 9H |

| α-CH | ~5.2 - 5.5 | Singlet/Doublet | 1H |

| Pyridine H-2, H-6 | ~8.5 - 8.7 | Multiplet | 2H |

| Pyridine H-4 | ~7.7 - 7.9 | Multiplet | 1H |

| Pyridine H-5 | ~7.3 - 7.5 | Multiplet | 1H |

| NH | ~7.0 - 8.0 (broad) | Singlet | 1H |

| COOH | >10.0 (very broad) | Singlet | 1H |

Table 3: Expected ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Boc C(CH₃)₃ | ~28 |

| Boc C (CH₃)₃ | ~80 |

| α-C | ~55 - 60 |

| Pyridine C-2, C-6 | ~148 - 152 |

| Pyridine C-3 | ~135 - 138 |

| Pyridine C-4 | ~123 - 126 |

| Pyridine C-5 | ~133 - 136 |

| Boc C=O | ~155 |

| Carboxylic Acid C=O | ~170 - 175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, carbamate, and aromatic pyridine ring.

Table 4: Expected IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |

| N-H (Amide) | 3200-3400 | Medium | Stretching |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching |

| C=O (Boc) | 1680-1700 | Strong | Stretching |

| C=N, C=C (Pyridine) | 1550-1600 | Medium | Ring Stretching |

| C-O (Carboxylic Acid) | 1200-1300 | Strong | Stretching |

| C-O (Boc) | 1150-1170 | Strong | Stretching |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data described above.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Incorporate a small amount of formic acid (0.1%) into the sample solution to promote protonation for positive ion mode analysis.

Data Acquisition:

-

Ionization Mode: ESI (positive and negative modes).

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizer Gas: Nitrogen, at a flow rate appropriate for the instrument.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). DMSO-d₆ is often suitable for carboxylic acids to observe the exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

The Multifaceted Biological Activities of Pyridinylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinylacetic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their therapeutic potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support ongoing research and drug development efforts.

Enzyme Inhibition

Pyridinylacetic acid derivatives have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. Their ability to selectively target enzyme active sites makes them attractive candidates for drug design.

Aromatase and Lyase Inhibition

Derivatives of 4-pyridylacetic acid are recognized inhibitors of the cytochrome P450 enzymes aromatase and lyase (17α-hydroxylase/C17-20 lyase), which are crucial targets in the treatment of hormone-dependent breast and prostate cancers.[1] The inhibitory mechanism is believed to involve the mimicry of steroid substrates, with the pyridinylacetic acid moiety interacting with the enzyme's active site.[1]

Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, and its inhibition is a key strategy for managing diabetic complications.[2] Certain (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have shown potent and selective inhibition of aldose reductase 2 (ALR2).[2]

α-Amylase and Carboxypeptidase A Inhibition

2-pyridylacetic acid and related compounds have demonstrated inhibitory activity against α-amylase and carboxypeptidase A.[3] These enzymes are involved in carbohydrate and protein digestion, respectively, suggesting potential applications in metabolic disorders.

Table 1: Enzyme Inhibitory Activity of Selected Pyridinylacetic Acid Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) | Aldose Reductase 2 (ALR2) | 0.789 | [2] |

| 2-pyridylacetic acid | α-Amylase | Not Specified | [3] |

| 2-pyridylacetic acid | Carboxypeptidase A | Not Specified | [3] |

| 4-tert-butyl cyclohexyl ester of 4-pyridylacetic acid | Aromatase | Not Specified | [1] |

| 4-tert-butyl cyclohexyl ester of 4-pyridylacetic acid | Lyase | Not Specified | [1] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridinylacetic acid derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyridine Derivatives

| Compound Class | Organism | MIC Value (µg/mL) | Reference |

| Pipemidic acid derivatives | Proteus mirabilis ATCC 12453 | 0.98–7.81 | [4] |

| Pipemidic acid derivatives | Salmonella typhimurium ATCC 14028 | 0.98–7.81 | [4] |

| Pipemidic acid derivatives | Escherichia coli ATCC 25922 | 0.98–3.91 | [4] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 to 2 | [5] |

| 1,3,4-oxadiazoles–pyridines (117a) | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 | [5] |

| Pyridine carbonitrile derivative (3b) | C. albicans | 25 | [6] |

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs.[7][8] Pyridinylacetic acid derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, demonstrating potential as a scaffold for the development of new oncology therapeutics.

Table 3: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [1] |

| Pyridine-urea derivative (8e) | MCF-7 (Breast Cancer) | Not Specified (Potent) | [9] |

| Pyridine-urea derivative (8n) | MCF-7 (Breast Cancer) | Not Specified (Potent) | [9] |

| Imidazo[1,2-a]pyrimidine derivative (3d) | MCF-7 (Breast Cancer) | 43.4 | [1] |

| Imidazo[1,2-a]pyrimidine derivative (4d) | MCF-7 (Breast Cancer) | 39.0 | [1] |

| Imidazo[1,2-a]pyrimidine derivative (3d) | MDA-MB-231 (Breast Cancer) | 35.9 | [1] |

| Imidazo[1,2-a]pyrimidine derivative (4d) | MDA-MB-231 (Breast Cancer) | 35.1 | [1] |

Signaling Pathways

The biological effects of pyridinylacetic acid derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more targeted therapies.

Polyol Pathway

The polyol pathway is a two-step metabolic process that converts glucose to fructose.[10][11] Under hyperglycemic conditions, the increased flux through this pathway, driven by aldose reductase, contributes to diabetic complications.[2][12][13][14] Pyridinylacetic acid derivatives that inhibit aldose reductase can effectively modulate this pathway, reducing the accumulation of sorbitol and mitigating its detrimental effects.[2]

Figure 1: Inhibition of the Polyol Pathway by Pyridinylacetic Acid Derivatives.

Arachidonic Acid Metabolism

Arachidonic acid is metabolized via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways to produce a variety of bioactive eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation.[15][16][17] The carboxylate group of some acidic non-steroidal anti-inflammatory drugs (NSAIDs) is known to interact with key residues like Tyr-385 and Ser-530 in the active site of COX enzymes.[17][18] Given their structural similarities, pyridinylacetic acid derivatives may exert anti-inflammatory effects by inhibiting COX enzymes.[19]

Figure 2: Potential Modulation of the Arachidonic Acid Pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[20][21][22] Its dysregulation is implicated in numerous diseases, including cancer.[20][23] Some inhibitors of this pathway feature a pyridinyl moiety.[20] This suggests that pyridinylacetic acid derivatives could potentially modulate this pathway, thereby influencing cell fate.

Figure 3: Potential Modulation of the PI3K/Akt Signaling Pathway.

Experimental Protocols

Synthesis of Pyridinylacetic Acid Derivatives

A variety of synthetic routes to pyridinylacetic acid derivatives have been reported. A convenient one-pot, three-component synthesis is described below.[3]

General Procedure for Three-Component Synthesis: [3]

-

Activation of Pyridine-N-oxide: In a reaction vessel, the substituted pyridine-N-oxide (1 equivalent) is activated with an activating agent (e.g., tosyl chloride).

-

Nucleophilic Substitution: A Meldrum's acid derivative (1 equivalent) is added as a nucleophile, which substitutes the activated pyridine-N-oxide.

-

Ring-Opening and Decarboxylation: The intermediate is then treated with a nucleophile (e.g., an alcohol with a base like potassium tert-butoxide) to induce ring-opening and subsequent decarboxylation, yielding the desired pyridinylacetic acid ester.

Figure 4: General Workflow for Three-Component Synthesis.

In Vitro Enzyme Inhibition Assays

-

Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Letrozole).

-

Reaction Mixture: In a 96-well plate, add the recombinant human aromatase enzyme and the test compound or reference inhibitor.

-

Incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

-

Substrate Addition: Add a fluorogenic aromatase substrate.

-

Measurement: Immediately measure the fluorescence in kinetic mode. The rate of fluorescence increase is proportional to the aromatase activity.

-

Calculation: Calculate the percent inhibition relative to a control without an inhibitor and determine the IC50 value.

-

Enzyme Preparation: Use a partially purified aldose reductase from a suitable source (e.g., rat lens).

-

Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound.

-

Enzyme Addition: Add the aldose reductase solution to initiate the reaction.

-

Substrate Addition: Start the reaction by adding the substrate (e.g., DL-glyceraldehyde).

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculation: Determine the rate of reaction and calculate the percent inhibition and IC50 value.

-

Substrate Preparation: Prepare a starch solution in a suitable buffer (e.g., Tris-HCl).

-

Reaction Mixture: In a test tube, mix the test compound with the starch solution and pre-incubate.

-

Enzyme Addition: Add α-amylase solution to the mixture and incubate.

-

Stopping the Reaction: Terminate the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid reagent or acetic acid).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 595 nm) to quantify the amount of reducing sugars produced.

-

Calculation: Calculate the percent inhibition and IC50 value by comparing the absorbance of the test sample with that of a control.

Antimicrobial Susceptibility Testing (Broth Microdilution)[25]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Pyridinylacetic acid derivatives represent a promising class of compounds with a wide array of biological activities. Their ability to inhibit key enzymes, combat microbial infections, and suppress cancer cell proliferation highlights their potential for the development of novel therapeutics. The elucidation of their interactions with cellular signaling pathways provides a rational basis for the design of more potent and selective drug candidates. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of pyridinylacetic acid derivatives is warranted to fully realize their clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Polyol pathway - Wikipedia [en.wikipedia.org]

- 11. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. Among the pioneering and enduring strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino functionality of amino acids remains a cornerstone of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the chemistry, application, and experimental protocols involving Boc-protected amino acids, offering a comprehensive resource for professionals in peptide research and drug development.

The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, a characteristic that forms the foundation of the Boc-SPPS strategy. It remains stable under neutral and basic conditions but is readily and selectively removed by moderately strong acids, most commonly trifluoroacetic acid (TFA).

The introduction of the Boc group to an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.

The acid-catalyzed deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine of the amino acid. The reactive tert-butyl cation necessitates the use of "scavengers" during deprotection to prevent unwanted side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan, methionine, and cysteine.[1][2][3][4]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS methodology, originally developed by Bruce Merrifield, involves a cyclical process of deprotection, neutralization, and coupling, all while the growing peptide chain is anchored to an insoluble resin support.[5][6] This approach simplifies purification at each step, as excess reagents and byproducts are removed by simple filtration and washing.

A typical Boc-SPPS cycle consists of the following key stages:

-

Resin Swelling: The solid support, typically a Merrifield resin for C-terminal acids or a BHA/MBHA resin for C-terminal amides, is swollen in a suitable solvent like dichloromethane (DCM).[7][8]

-

Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed using a solution of TFA in DCM.[9][10]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA).[3][8]

-

Coupling: The next Boc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond.[][12]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This iterative process is repeated until the desired peptide sequence is assembled.

Experimental Protocols

Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol is a reliable method for esterifying the first Boc-amino acid to a chloromethylated polystyrene resin (Merrifield resin), minimizing racemization.

Materials:

-

Boc-amino acid

-

Ethanol (EtOH)

-

Deionized water

-

2 M Cesium Carbonate (Cs₂CO₃) solution

-

Dioxane

-

Merrifield resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Potassium Iodide (KI) (optional catalyst)

Procedure:

-

Prepare the Cesium Salt:

-

Dissolve the Boc-amino acid in a mixture of EtOH (2 mL/mmol) and water (0.5 mL/mmol).[13]

-

Adjust the pH to 7.0 by adding 2 M aqueous Cs₂CO₃ solution.[7][13]

-

Evaporate the solution to dryness under reduced pressure.

-

Add dioxane and evaporate to dryness again to remove residual water. Repeat this step.[7][13]

-

-

Resin Preparation and Attachment:

-

Swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF.[7][13]

-

Dissolve the dried Boc-amino acid cesium salt (1.2 equivalents relative to resin substitution) in DMF.[13]

-

Add the cesium salt solution to the swollen resin. For catalysis, 0.1 equivalents of KI can be added.[7][13]

-

Heat the reaction mixture at 50°C overnight with agitation.[3][7][13]

-

-

Washing and Drying:

Standard Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of a Boc-amino acid to the growing peptide chain.

Materials:

-

Peptide-resin

-

DCM

-

TFA

-

Diisopropylethylamine (DIEA)

-

Boc-amino acid

-

Coupling reagent (e.g., HBTU, DIC)

-

HOBt (if using DIC)

-

DMF

-

Isopropanol (IPA)

Procedure:

-

Boc Deprotection:

-

Neutralization:

-

Coupling (using HBTU):

-

In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

-

Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Once the coupling is complete (monitored by a negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[14]

-

In Situ Neutralization Protocol

This streamlined protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" or aggregation-prone sequences.[15][16]

Procedure:

-

Boc Deprotection:

-

Perform the deprotection step as described in the standard protocol (3.2.1).

-

After deprotection, wash the resin with DCM and then DMF.

-

-

In Situ Neutralization and Coupling:

-

In a separate vessel, pre-activate the Boc-amino acid with a coupling reagent (e.g., HBTU) in DMF.

-

Add the activated Boc-amino acid solution and DIEA directly to the TFA salt of the peptide-resin.

-

Agitate the mixture for 10-60 minutes.[16]

-

-

Washing:

-

Wash the resin as described in the standard protocol (3.2.4).

-

Quantitative Data Summary

The efficiency of Boc-SPPS is influenced by various factors, including the choice of coupling reagents and deprotection conditions.

| Parameter | Standard Neutralization | In Situ Neutralization | Reference(s) |

| Cycle Time | Longer | Shorter (15-19 min) | [15][16] |

| Solvent Consumption | Higher | Lower | [15] |

| Efficiency for "Difficult" Sequences | Lower | Higher | [15][16] |

| Risk of Aggregation | Higher | Lower | [15] |

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations | Reference(s) |

| DIC/HOBt | Carbodiimide | Moderate | Good | Low with HOBt | Byproduct (DCU/DIU) can be problematic. | [12][17] |

| HBTU/TBTU | Uronium/Aminium | Fast | High | Low with HOBt | Very efficient reagents. | [12] |

| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings. | [17] |

| COMU | Uronium/Aminium | Very Fast | Very High | Low | Good solubility and safer profile. | [12][17] |

| Parameter | 55% TFA in DCM | 100% (Neat) TFA | Reference(s) |

| Deprotection Time | 30 minutes | 5 minutes | [10] |

| Average Peptide Purity | Higher (by ~9%) | Lower | [10] |

| Primary Side Product | - | Omission of the second amino acid residue | [10] |

| Resin Swelling | Adequate | Potentially insufficient | [10] |

Final Cleavage from the Resin

The final step in Boc-SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of the side-chain protecting groups. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[18][19][20]

HF Cleavage

HF is a highly effective but hazardous reagent that requires specialized equipment.[18] A "low-high" HF procedure is often employed to minimize side reactions.[2][19]

-

Low HF Step: A mixture of low concentration HF in dimethyl sulfide (DMS) is used to remove more acid-labile side-chain protecting groups via an SN2 mechanism, which reduces the formation of damaging carbocations.[2][18]

-

High HF Step: Neat anhydrous HF is then used to cleave the peptide from the resin and remove the remaining, more robust protecting groups.[2][18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chempep.com [chempep.com]

- 9. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. | Semantic Scholar [semanticscholar.org]

- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unnatural Pyridyl Amino Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide-based therapeutics is a powerful strategy for modulating their pharmacological properties. Among these, pyridyl amino acids, which feature a pyridine ring in their side chain, have emerged as particularly valuable building blocks. The pyridine moiety, a bioisostere of a phenyl ring, introduces unique electronic and structural features that can enhance a peptide's potency, selectivity, metabolic stability, and solubility. This technical guide provides a comprehensive overview of the synthesis, application, and biological activity of unnatural pyridyl amino acids in the context of drug discovery, with a focus on pyridylalanine isomers.

Synthesis of Fmoc-Protected Pyridylalanines

The efficient synthesis of Fmoc-protected pyridylalanine monomers is crucial for their incorporation into peptides via solid-phase peptide synthesis (SPPS). A common synthetic route involves the enantioselective synthesis of the amino acid followed by Fmoc protection.

Experimental Protocol: Asymmetric Synthesis of β-(Pyridyl)-α-amino Acids

A representative method for the asymmetric synthesis of β-pyridyl-α-amino acids involves the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester.

Materials:

-

tert-butyl 3-(pyridin-3-yl)acrylate

-

(R)-N-benzyl-N-(α-methylbenzyl)amine

-

n-butyllithium

-

Dry tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of (R)-N-benzyl-N-(α-methylbenzyl)amine in dry THF is cooled to -78 °C under an inert atmosphere.

-

n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form the lithium amide.

-

A solution of tert-butyl 3-(pyridin-3-yl)acrylate in dry THF is added dropwise to the lithium amide solution at -78 °C.

-

The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired β-amino ester.

-

Subsequent deprotection of the chiral auxiliary and N-protection with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) yields the target Fmoc-L-3-pyridylalanine.

Table 1: Representative Yields for Pyridyl Amino Acid Synthesis

| Step | Product | Typical Yield |

| Conjugate Addition | tert-butyl 3-((R)-benzyl((R)-1-phenylethyl)amino)-3-(pyridin-3-yl)propanoate | 80-90% |

| Deprotection & Fmoc Protection | Fmoc-L-3-pyridylalanine | 70-85% |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected pyridylalanines are readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of a pyridylalanine residue into a peptide chain on a solid support.

Experimental Protocol: SPPS Cycle for Pyridylalanine Incorporation

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-L-pyridylalanine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

20% Piperidine in DMF

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.

-

Coupling: The Fmoc-L-pyridylalanine (3 eq.) is pre-activated with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.

-

Purification: The crude peptide is precipitated with cold diethyl ether, and the solid is collected by centrifugation, washed, and dried. The peptide is then purified by reverse-phase HPLC.

Applications and Biological Activity

The incorporation of pyridylalanine residues has been shown to be a successful strategy for improving the drug-like properties of therapeutic peptides.

Case Study 1: Glucagon Analogues for Enhanced Solubility

Glucagon, a peptide hormone used to treat severe hypoglycemia, suffers from poor aqueous solubility and a tendency to aggregate. The replacement of aromatic residues with 3- and 4-pyridylalanine (3-Pal and 4-Pal) has been shown to significantly improve these properties while maintaining biological activity.

Table 2: Physicochemical and In Vitro Activity of Glucagon Analogues

| Peptide | Sequence Modification | Solubility at pH 7.4 (mg/mL) | In Vitro Potency (EC₅₀, nM) |

| Native Glucagon | - | < 0.05 | 0.3 ± 0.1 |

| Analogue 1 | [3-Pal⁶,¹⁰,¹³, Aib¹⁶]Gcg | > 2.0 | 0.5 ± 0.2 |

| Analogue 2 | [4-Pal¹⁰, Aib¹⁶]Gcg | > 1.5 | 0.4 ± 0.1 |

Data synthesized from publicly available research.

Case Study 2: Somatostatin Receptor Antagonists for Cancer Imaging and Therapy

Radiolabeled somatostatin analogues are used for the diagnosis and treatment of neuroendocrine tumors, which overexpress somatostatin receptors (SSTRs). The introduction of pyridylalanine isomers into SSTR antagonists can modulate their binding affinity and subtype selectivity.

Table 3: Binding Affinities of Pyridylalanine-Containing Somatostatin Antagonists for SSTR2

| Peptide | Modification at Position 3 | IC₅₀ (nM) |

| LM3 (control) | Tyr³ | 0.73 ± 0.15 |

| Analogue 3 | 2-Pal³ | 1.8 ± 0.3 |

| Analogue 4 | 3-Pal³ | 1.9 ± 0.2 |

| Analogue 5 | 4-Pal³ | 0.8 ± 0.1 |

Data synthesized from publicly available research.

Experimental Protocol: In Vitro Receptor Binding Assay

Materials:

-

Cell membranes expressing the target receptor (e.g., SSTR2)

-

Radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14)

-

Unlabeled competitor peptides (pyridylalanine analogues and control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides in the assay buffer.

-

The incubation is carried out at room temperature for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters, which have been pre-soaked in a wash buffer.

-

The filters are washed to remove unbound radioligand.

-

The amount of bound radioactivity on the filters is quantified using a gamma or scintillation counter.

-

The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

Mechanism of Action: Modulation of GPCR Signaling

Many therapeutic peptides, including glucagon and somatostatin analogues, exert their effects by binding to G protein-coupled receptors (GPCRs). The incorporation of pyridylalanine can influence the peptide's interaction with the receptor, thereby modulating downstream signaling pathways.

Signaling Pathway: Gs-Coupled GPCR (e.g., Glucagon Receptor)

The glucagon receptor is a Gs-coupled GPCR. The binding of a glucagon analogue containing pyridylalanine can enhance receptor activation, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Conclusion

Unnatural pyridyl amino acids are versatile tools in the design of peptide-based drugs. Their unique properties can be leveraged to overcome common challenges in peptide drug development, such as poor solubility and metabolic instability. The synthetic accessibility of Fmoc-protected pyridylalanines allows for their straightforward incorporation into peptides using standard SPPS methodologies. As demonstrated by the case studies of glucagon and somatostatin analogues, the strategic placement of pyridylalanine residues can lead to peptides with enhanced physicochemical properties and potent biological activity. A thorough understanding of the synthesis, incorporation, and biological effects of these valuable building blocks is essential for researchers in the field of peptide drug discovery.

Stability of Boc protecting group under acidic conditions

An In-depth Technical Guide to the Stability of the Boc Protecting Group Under Acidic Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is essential for constructing complex molecular architectures.[1] Among the most versatile and widely used protecting groups for amines is the tert-butoxycarbonyl (Boc) group.[1][2] Its popularity is rooted in its straightforward installation, stability across a broad spectrum of reaction conditions, and its facile, selective removal under acidic conditions.[1][3]

The Boc group's defining characteristic is its stability in basic, nucleophilic, and reductive environments, which makes it orthogonal to many other common protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups.[1][3][4][5][6] However, the Boc group is notably labile to acid, a feature that is the cornerstone of its utility, allowing for its selective cleavage.[3] This guide offers a comprehensive exploration of the Boc protecting group's stability under various acidic conditions, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support its effective implementation in research and development.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions is a well-understood process that proceeds through a specific, multi-step mechanism.[2][7]

-

Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][8][9][10]

-

Fragmentation: This protonation is followed by the fragmentation of the protonated intermediate. This step results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][7][8][9][10]

-

Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing the free amine and carbon dioxide gas.[7][8][9][10]

-

Cation Fate: The resulting tert-butyl cation can be neutralized in several ways: it can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or potentially polymerize.[2][8]

Due to the formation of CO2 gas, it is critical that Boc deprotection reactions are not performed in a closed system.[8]

Caption: Acid-catalyzed Boc deprotection mechanism.

Quantitative Data: Stability Under Various Acidic Conditions

The rate and efficiency of Boc deprotection are highly dependent on the choice of acid, its concentration, the solvent, and the substrate itself. Strong acids are generally required for efficient cleavage at room temperature.[11] The following table summarizes typical conditions for the removal of the Boc group using common acidic reagents.

| Acid Reagent | Typical Concentration | Common Solvents | Temperature (°C) | Typical Reaction Time | Yield & Purity Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) or neat[3][12] | Dichloromethane (DCM)[3][12] | Room Temp | 30 min - 3 hours[3][12] | Typically high to quantitative yields. The resulting TFA salt can sometimes be oily and difficult to crystallize.[12][13] |

| Hydrogen Chloride (HCl) | 4M in Dioxane or Ethyl Acetate[2][12] | Dioxane, Ethyl Acetate, Methanol[12] | Room Temp | 30 min - 4 hours[2][12] | Typically high to quantitative yields. The hydrochloride salt is often a crystalline solid, which aids in purification.[12][13][14] |

| Sulfuric Acid (H₂SO₄) | Conc. H₂SO₄ in tert-butyl acetate[15] | tert-Butyl Acetate | N/A | N/A | Effective, but less common due to the harshness of the reagent. |

| Methane Sulfonic Acid (MSA) | N/A | Isopropanol (IPA)[16] | N/A | N/A | Kinetics have been shown to have a second-order dependence on acid concentration.[11][16][17] |

| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Ethyl Acetate | 50-60 °C | N/A | A milder, "green" alternative that can yield crystalline tosylate salts.[13][18] |

| Lewis Acids (e.g., ZnBr₂, AlCl₃, SnCl₄) | >1 equivalent | Dichloromethane, Chloroform | Room Temp | Varies | Offer a milder, non-hydrolytic alternative for substrates sensitive to strong protic acids.[7][19] |

Note: Reaction times and yields are substrate-dependent and the conditions listed are general guidelines.

Experimental Protocols

The choice between deprotection methods often depends on the substrate's sensitivity to specific acids and the desired final salt form.

General Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. benchchem.com [benchchem.com]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Lewis Acids - Wordpress [reagents.acsgcipr.org]

Crystal structure of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonylamino)-2-(pyridin-3-yl)acetic acid, a heterocyclic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. While a definitive crystal structure is not publicly available at the time of this publication, this document compiles essential physicochemical data, detailed protocols for its synthesis and purification, and an exploration of the broader biological context of pyridinylacetic acid derivatives. The information presented is intended to support research and development activities involving this compound and related molecular scaffolds.

Physicochemical Properties

While crystallographic data from single-crystal X-ray diffraction is not currently available in public databases, the following table summarizes key physicochemical properties of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid gathered from various chemical databases and suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [PubChem](--INVALID-LINK-- |

| Molecular Weight | 252.27 g/mol | [PubChem](--INVALID-LINK-- |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-2-(pyridin-3-yl)acetic acid | --INVALID-LINK-- |

| CAS Number | 347187-29-5 | --INVALID-LINK-- |

| Physical Form | White to yellow solid | --INVALID-LINK-- |

| Storage Temperature | 0-8 °C | --INVALID-LINK-- |

| InChI Key | ZHXKLUQXXPIZQU-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Experimental Protocols

The following protocols describe generalized yet detailed methods for the synthesis and purification of Boc-protected amino acids, which are applicable to this compound.

Synthesis of this compound

This procedure outlines the protection of the amino group of 2-amino-2-(3-pyridinyl)acetic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-amino-2-(3-pyridinyl)acetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane (or another suitable solvent like acetone)

-

Water

-

1N Sodium hydroxide (NaOH) solution

-

13% Potassium bisulfate (KHSO₄) solution (or dilute HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a four-necked flask, dissolve 2-amino-2-(3-pyridinyl)acetic acid in a mixture of dioxane and water.

-

Cool the solution to approximately 0-5 °C using an ice bath.

-

Slowly add 1N NaOH solution to the reaction mixture while stirring, maintaining the cool temperature.

-

Add Boc₂O to the mixture and allow it to warm to room temperature. Continue stirring for 6-8 hours.

-

After the reaction is complete, adjust the pH of the solution to ~2.0 using a 13% KHSO₄ solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which may be a colorless or light yellow oil or solid.[2]

Purification by Recrystallization

Boc-protected amino acids, particularly those that are oils or amorphous solids after synthesis, can often be purified and crystallized using the following methods.

This is a standard technique for inducing crystallization.

Materials:

-

Crude this compound

-

A "good" solvent (e.g., ethyl acetate, ethanol)

-

A "poor" anti-solvent (e.g., hexane, diethyl ether)

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the "good" solvent and gently heat while stirring until the compound is fully dissolved.

-

Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

For maximum crystal formation, place the flask in an ice bath or refrigerator.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

-

Dry the crystals under vacuum.

This method is particularly useful if the product "oils out" instead of crystallizing directly.

Procedure:

-

Ensure the crude product is free of residual solvent by drying under high vacuum. The result should be a viscous, transparent oil.

-

If available, add a seed crystal of this compound to the oil.

-

Let the mixture stand at room temperature for 10-50 hours, allowing the oil to solidify into a white mass.

-

Add a weak polar solvent, such as a saturated aliphatic hydrocarbon, and break up the solid mass (pulping).

-

Stir the resulting slurry for a period to wash away impurities.

-

Filter the solid, wash with a small amount of the pulping solvent, and dry under reduced pressure to yield the purified, crystalline product.[3]

Biological and Medicinal Context

The pyridine ring is a prominent scaffold in medicinal chemistry and is a core component of numerous FDA-approved drugs.[4][5] Pyridine derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[4][5][6]

The incorporation of a pyridine nucleus can enhance the pharmacokinetic properties of a molecule.[7] Specifically, the acetic acid moiety attached to the pyridine ring, as seen in pyridinylacetic acid derivatives, provides a versatile point for chemical modification, making these compounds valuable building blocks in the synthesis of more complex therapeutic agents.[8] While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential applications in the development of novel therapeutics, particularly as a constrained amino acid for peptide synthesis or as a precursor for small molecule inhibitors.[6][8]

Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Decision workflow for the recrystallization of Boc-protected amino acids.

References

- 1. Page loading... [guidechem.com]

- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. nbinno.com [nbinno.com]

Commercial Suppliers of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid: A Technical Guide

For researchers and professionals in drug development and chemical synthesis, the reliable procurement of high-quality reagents is a critical starting point. This guide provides an in-depth overview of the commercial suppliers of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid (CAS No. 347187-29-5), a key building block in medicinal chemistry. This document outlines available suppliers, their product specifications, and relevant technical information to assist in making informed purchasing decisions.

Supplier and Product Overview

The following table summarizes the currently available commercial suppliers for this compound, detailing purity, available quantities, and pricing information. This data has been compiled from publicly available information from the suppliers' websites.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | ADVH97EBD49B | 97% | 250 mg, 1 g, 5 g | $92.00 (250 mg), $207.00 (1 g), $690.00 (5 g)[1] |

| AchemBlock (via Sigma-Aldrich) | ADVH97EBD49B | 97% | 250 mg, 1 g, 5 g | $92.00 (250 mg), $207.00 (1 g), $690.00 (5 g)[1] |

| CymitQuimica | IN-DA003EZJ | 97% | 250 mg, 500 mg, 1 g | €158.00 (250 mg), €193.00 (500 mg), €144.00 (1 g)[2] |

| 10-F447314 | 97% | 250 mg, 1 g | €158.00 (250 mg), €404.00 (1 g)[2] | |

| 3D-XNA18729 | Not Specified | 500 mg, 5 g | €450.00 (500 mg), €1,356.00 (5 g)[2] | |

| Proactive Molecular Research | P273-3011 | 98% | 10 g | Price not specified[3] |

| BLDpharm | Not Specified | Not Specified | Not Specified | Not Specified[4] |

| Acmec Biochemical | Y01065 | Not Specified | Not Specified | Not Specified[5] |

| ChemUniverse | P67611 | 97% | Not Specified | Not Specified[6] |

Experimental Protocols

The quality control and application of this compound often involve standard analytical and synthetic chemistry techniques. Below are generalized protocols for the characterization and use of Boc-protected amino acids.

Quality Control and Characterization of Boc-Protected Amino Acids

The identity and purity of Boc-protected amino acids like this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.[7]

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group, typically around 1.4 ppm. Other expected signals include those from the pyridine ring and the alpha-proton.

-

¹³C NMR Analysis: The spectrum will confirm the presence of all carbons, including the characteristic signals for the carbonyl and the quaternary and methyl carbons of the Boc group.

b) High-Performance Liquid Chromatography (HPLC)

-